molecular formula C13H9Cl3O B7779576 3,4',5-Trichlorobenzhydrol

3,4',5-Trichlorobenzhydrol

Cat. No.: B7779576
M. Wt: 287.6 g/mol
InChI Key: FLHVCULFAXPOGI-UHFFFAOYSA-N
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Description

3,4’,5-Trichlorobenzhydrol is a chemical compound with the molecular formula C13H9Cl3O and a molecular weight of 287.57 g/mol It is a derivative of benzhydrol, where three chlorine atoms are substituted at the 3, 4’, and 5 positions of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’,5-Trichlorobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4’,5-Trichlorobenzophenone using sodium tetrahydroborate in ethanol at room temperature for 12 hours . The reaction yields 3,4’,5-Trichlorobenzhydrol with high purity.

Industrial Production Methods

Industrial production of 3,4’,5-Trichlorobenzhydrol typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,4’,5-Trichlorobenzhydrol on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trichlorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4’,5-Trichlorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced further to form 3,4’,5-Trichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3,4’,5-Trichlorobenzophenone

    Reduction: 3,4’,5-Trichlorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Trichlorobenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dichlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHVCULFAXPOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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